![molecular formula C16H24N2Si2 B12532211 4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine CAS No. 676243-91-7](/img/structure/B12532211.png)
4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine is a compound that features a benzene ring substituted with two ethynyl groups, each bearing a trimethylsilyl group, and two amine groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine typically involves the reaction of a benzene derivative with trimethylsilylacetylene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the benzene derivative is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce saturated derivatives. Substitution reactions can result in a variety of functionalized benzene derivatives .
Wissenschaftliche Forschungsanwendungen
4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine exerts its effects depends on its specific application. In general, the compound can interact with molecular targets through its functional groups, such as the amine and ethynyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis[(trimethylsilyl)ethynyl]benzene: A similar compound with ethynyl groups at the 1 and 4 positions of the benzene ring.
1,2-Bis[(trimethylsilyl)ethynyl]benzene: Another similar compound with ethynyl groups at the 1 and 2 positions, but without the amine groups.
Uniqueness
4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine is unique due to the presence of both ethynyl and amine groups on the benzene ring.
Eigenschaften
CAS-Nummer |
676243-91-7 |
|---|---|
Molekularformel |
C16H24N2Si2 |
Molekulargewicht |
300.54 g/mol |
IUPAC-Name |
4,5-bis(2-trimethylsilylethynyl)benzene-1,2-diamine |
InChI |
InChI=1S/C16H24N2Si2/c1-19(2,3)9-7-13-11-15(17)16(18)12-14(13)8-10-20(4,5)6/h11-12H,17-18H2,1-6H3 |
InChI-Schlüssel |
VNFZDUNJKNCNPI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CC(=C(C=C1C#C[Si](C)(C)C)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Hydroxy(phenyl)amino]butan-2-one](/img/structure/B12532130.png)
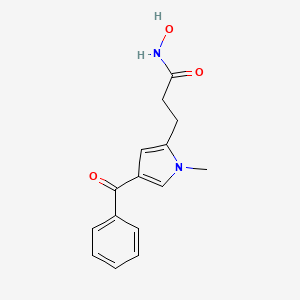

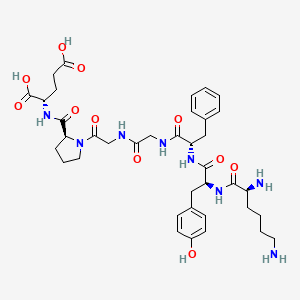
![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)

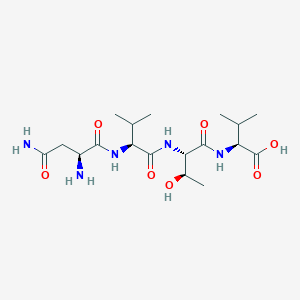
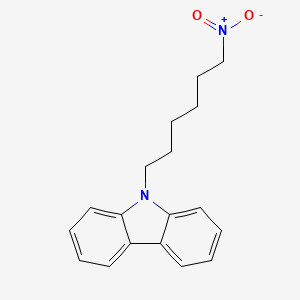
![2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12532181.png)
![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)
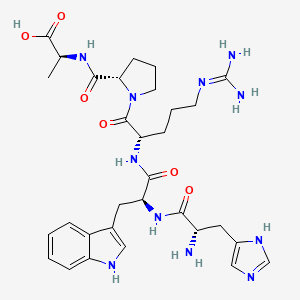
![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
